4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a formamido group, an imino group, and a methoxybenzene sulfonate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-[(E)-{[(3-methylphenyl)formamido]imino}methyl]phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .
Scientific Research Applications
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with an acetate group instead of a sulfonate group.
4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE: Similar structure but with different functional groups.
Uniqueness
The uniqueness of 4-[(E)-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZENE-1-SULFONATE lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H20N2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-4-3-5-18(14-16)22(25)24-23-15-17-6-8-20(9-7-17)29-30(26,27)21-12-10-19(28-2)11-13-21/h3-15H,1-2H3,(H,24,25)/b23-15+ |
InChI Key |
VPIDETOZKXVSEE-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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